N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with a molecular formula of C20H25NO5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-d
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C20H25NO5
- Molecular Weight : 357.42 g/mol
The compound features a phenolic structure that is known to contribute to its biological activity, particularly in terms of cytotoxicity and interaction with cellular targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that phenolic compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 0.52 | Induces apoptosis |
Compound B | MCF-7 | 0.34 | Inhibits tubulin polymerization |
Compound C | HT-29 | 0.86 | Cell cycle arrest |
These findings suggest that this compound may exhibit similar anticancer activity due to its structural characteristics.
Mechanistic Studies
Mechanistic studies on related compounds indicate that the presence of methoxy groups on the aromatic rings enhances cytotoxicity through increased lipophilicity and better membrane permeability. Additionally, the ability to interact with key proteins involved in cell cycle regulation and apoptosis has been observed. For example:
- Apoptosis Induction : Compounds with similar structures have been shown to activate caspases, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds can arrest the cell cycle at the G2/M phase, preventing cancer cell division.
Case Studies
Several case studies have highlighted the potential of related compounds in clinical settings:
-
Study on Phenolic Compounds : A study evaluated the anticancer effects of various phenolic compounds on breast cancer cell lines. Results indicated a strong correlation between methoxy substitution and increased cytotoxicity.
- Findings : Compound with multiple methoxy groups showed IC50 values significantly lower than standard chemotherapeutics.
- In Vivo Studies : Animal models treated with structurally similar compounds exhibited reduced tumor growth compared to control groups, supporting the hypothesis of their anticancer efficacy.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-15(2)19-8-7-18(12-16(19)3)27-14-22(24)23-11-10-17-6-9-20(25-4)21(13-17)26-5/h6-9,12-13,15H,10-11,14H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLCKGAZMOYCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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